3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that such compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, or blocking the activity of the target .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with multiple receptors, indicating a potential role in biochemical reactions .
Cellular Effects
Related compounds have shown antiviral, anti-inflammatory, and anticancer activities, suggesting that this compound may also influence cell function .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 3-chloro-4-methoxy-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide in laboratory settings . Future studies should investigate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving 3-chloro-4-methoxy-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide are not currently known
Transport and Distribution
Information on how 3-chloro-4-methoxy-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving pyridine and other reagents.
Sulfonamide Formation: The benzenesulfonamide core is introduced through sulfonation reactions.
Final Coupling: The piperidine intermediate is coupled with the benzenesulfonamide core under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines.
Scientific Research Applications
3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 3-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of both the chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-25-18-5-4-16(11-17(18)19)26(23,24)21-12-14-6-9-22(10-7-14)15-3-2-8-20-13-15/h2-5,8,11,13-14,21H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEZZLNQXCTSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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